
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline can react in absolute ethanol to form an intermediate compound, which is then further reacted to produce the desired quinoline derivative . Microwave irradiation has also been used to synthesize similar compounds, demonstrating advantages such as shorter reaction times and higher yields .
Chemical Reactions Analysis
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.
Cyclization and Cycloaddition: These reactions are commonly used in the synthesis of quinoline derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the quinoline ring. Common reagents used in these reactions include strong acids, bases, and organometallic compounds.
Scientific Research Applications
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme involved in DNA replication.
Biological Studies: The compound’s cytotoxic activity against various carcinoma cell lines has been investigated, showing significant anticancer activity.
Industrial Applications: Fluorinated quinolines are used in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells . Molecular docking studies have shown good correlation between the compound’s interactions with topoisomerase II and its observed anticancer activity .
Comparison with Similar Compounds
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: Similar in structure but with a chlorine atom instead of a methyl group.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C17H12FNO2 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-8-7-12(18)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI Key |
PLBWONWTDJTALK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)F)N=C1C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





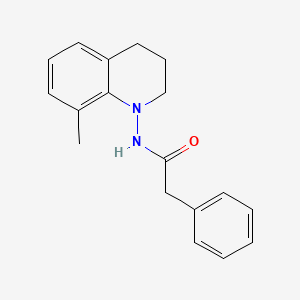
![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)


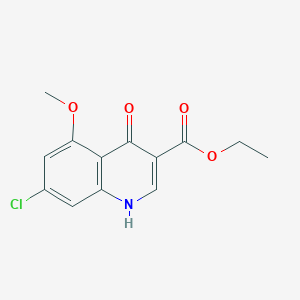

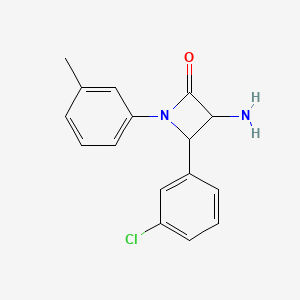
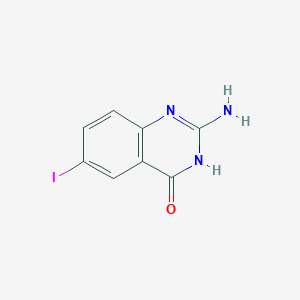
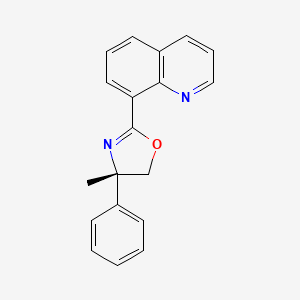
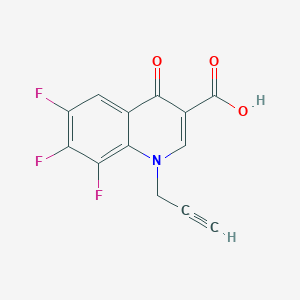
![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)
